2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide (hereafter referred to as the target compound) is a thienopyrimidine derivative featuring:
- A thieno[3,2-d]pyrimidin-4-one core substituted with a 2,5-dimethylphenyl group at position 2.
- A sulfanyl (-S-) linker at position 2, connecting the core to an N-phenylacetamide moiety.
The 2,5-dimethylphenyl group enhances lipophilicity, while the acetamide tail may influence target binding and solubility.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-8-9-15(2)18(12-14)25-21(27)20-17(10-11-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOVTFTXXNCXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Acylation: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Analogs
Key structural analogs and their differences are outlined below:
*Estimated based on structural similarity to .
Key Observations:
The 5-methylfuran-2-yl group in adds a heterocyclic moiety, which may improve bioavailability or alter target selectivity .
Acetamide Tail Variations: The N-(2,5-dimethoxyphenyl) group () includes electron-donating methoxy substituents, which could increase solubility but also susceptibility to demethylation metabolism.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility:
- The target compound’s 2,5-dimethylphenyl group likely increases lipophilicity (logP ~3.5–4.0), favoring membrane permeability but reducing aqueous solubility.
- The 3,5-difluorophenyl analog () may exhibit lower logP due to fluorine’s polarity, balancing permeability and solubility .
- The methylfuran substituent () could introduce moderate polarity, improving solubility in organic solvents .
Pharmacokinetics and Metabolism:
- N-phenylacetamide (target compound): Prone to cytochrome P450-mediated oxidation, forming reactive metabolites.
Target Affinity and Selectivity:
- Thienopyrimidines typically target kinases (e.g., EGFR, VEGFR). The 2,5-dimethylphenyl group in the target compound may enhance hydrophobic interactions in kinase ATP-binding pockets.
- Fluorine substituents () could improve binding to polar residues (e.g., serine, tyrosine) in active sites .
- Methylfuran () might reduce off-target effects by sterically blocking non-specific interactions .
Biological Activity
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a thienyl group, a pyrimidinyl group, and a phenylacetamide moiety. Its molecular formula is with a molecular weight of approximately 510.7 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O2S4 |
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
The biological activity of this compound primarily involves its interaction with various molecular targets. The thienyl and pyrimidinyl groups are believed to modulate enzyme activity and receptor interactions, influencing several biochemical pathways. Ongoing research aims to elucidate the specific mechanisms by which this compound exerts its effects.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide exhibit promising anticancer properties. A notable case study involved the screening of a drug library that identified this compound as a potential anticancer agent through its ability to inhibit cell proliferation in various cancer cell lines .
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound. Preliminary findings suggest that it may possess activity against certain bacterial strains, although further studies are required to confirm these effects and determine the underlying mechanisms.
Case Studies and Research Findings
- Anticancer Screening :
- Mechanistic Studies :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
